N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN3O4S and its molecular weight is 485.98. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Analysis and Quantum Computational Approach
Studies involving similar compounds have explored their vibrational spectroscopic signatures through Raman and Fourier transform infrared spectroscopy, comparing these results with ab initio calculations based on density functional theory. These approaches help in understanding the geometric equilibrium, inter and intra-molecular hydrogen bond formations, and harmonic vibrational wavenumbers of such compounds. For example, a study by Jenepha Mary, Pradhan, and James (2022) characterized an antiviral active molecule, revealing stereo-electronic interactions leading to stability, confirmed by natural bond orbital analysis and vibrational spectral analysis (Jenepha Mary, Pradhan, & James, 2022).
Crystal Structure Insights
Further, crystallographic studies on structurally related compounds provide insights into their molecular conformation, revealing the orientations and angles between molecular rings and the impact of specific substituents on these geometries. For instance, research by Subasri et al. (2016) on crystal structures of closely related compounds demonstrated the folded conformation about certain atoms, emphasizing the importance of intramolecular hydrogen bonding in stabilizing these conformations (Subasri et al., 2016).
Antimicrobial and Antitumor Applications
Moreover, the synthesis and evaluation of derivatives of structurally similar compounds for antimicrobial and antitumor activities have been a significant area of research. Such studies often involve synthesizing a series of derivatives, evaluating their pharmacological activities, and conducting in-silico docking to explore their inhibition activities against various pathogens. For example, Kumar et al. (2022) focused on the synthesis and antimicrobial activity of derivatives, offering potential for therapeutic applications (Kumar et al., 2022).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-15(2)31-13-5-12-28-23(30)22-21(18-6-3-4-7-19(18)32-22)27-24(28)33-14-20(29)26-17-10-8-16(25)9-11-17/h3-4,6-11,15H,5,12-14H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIJFSPXYWCPMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.